1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-12(19)17-8-6-16(7-9-17)10-13-11-18-5-3-2-4-14(18)15-13/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAXZHNPVCOMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... One common synthetic route is the reaction of 2-aminopyridine with arylglyoxals and Meldrum’s acid, followed by subsequent functionalization steps[{{{CITATION{{{_2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6). The reaction conditions often require the use of catalysts, such as transition metals, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, cost efficiency, and safety considerations. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_3{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- Piperazine Modifications: Substituents like nitro groups (8p) or fluorophenyl-methanone (KKQ) introduce electron-withdrawing effects, which may alter metabolic stability or target binding .
- Physical State: Derivatives with bulky nonpolar groups (e.g., 10b’s nonyl-triazole) remain viscous liquids, whereas halogenated analogs (8p) crystallize as solids .
Biological Activity
The compound 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one represents a significant addition to the class of imidazo[1,2-a]pyridine derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
This compound integrates an imidazo[1,2-a]pyridine moiety with a piperazine ring, which is a common structural feature in many bioactive molecules. The imidazo[1,2-a]pyridine scaffold is associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties. The presence of the piperazine ring may enhance these activities or introduce new therapeutic effects.
Anticancer Properties
Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit kinases involved in cancer progression. A study highlighted that certain imidazo[1,2-a]pyridine derivatives demonstrated potent inhibition against various cancer cell lines, suggesting their potential as anticancer agents .
Neuroprotective Effects
The compound's ability to inhibit enzymes such as monoamine oxidase B and butyrylcholinesterase positions it as a candidate for neuroprotective therapies. These enzymes are implicated in neurodegenerative diseases like Alzheimer's. Research has shown that related compounds can improve cognitive function in animal models .
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have also been noted for their anti-inflammatory effects. Studies have demonstrated that these compounds can reduce inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals critical insights into how structural modifications influence biological activity. The following table summarizes key findings related to structural features and their corresponding biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine | Imidazo[1,2-a]pyridine and pyrimidine | Kinase inhibition |
| 6-(piperazin-1-yl)-imidazo[1,2-a]pyridine | Piperazine substitution on imidazo[1,2-a]pyridine | Anti-cancer properties |
| 4-(pyrazin-2-yl)-piperazine derivatives | Pyrazinyl substitution with piperazine | Muscarinic receptor antagonism |
This table highlights how variations in the substituents on the imidazo[1,2-a]pyridine core can lead to diverse pharmacological profiles.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of a series of imidazo[1,2-a]pyridine derivatives against breast cancer cell lines. The results indicated that compounds with a piperazine moiety exhibited enhanced cytotoxicity compared to those without it. The most active derivative showed an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, a derivative of imidazo[1,2-a]pyridine was tested for its ability to inhibit monoamine oxidase B in vitro. The compound demonstrated a high degree of inhibition and improved cognitive outcomes in mice subjected to neurotoxic insults .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
